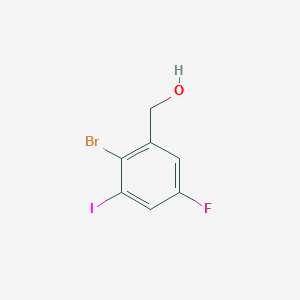

2-Bromo-5-fluoro-3-iodobenzyl alcohol

Description

2-Bromo-5-fluoro-3-iodobenzyl alcohol is a halogenated benzyl alcohol derivative with bromine, fluorine, and iodine substituents at the 2-, 5-, and 3-positions of the benzene ring, respectively. Its molecular formula is C₇H₅BrFIO, and its estimated molecular weight is 330.8 g/mol (calculated from atomic masses).

Key properties of halogenated benzyl alcohols include:

- Reactivity: Halogens influence electronic and steric effects, affecting reaction pathways (e.g., Suzuki-Miyaura coupling).

- Stability: Iodine’s bulkiness may reduce stability compared to lighter halogens.

Properties

Molecular Formula |

C7H5BrFIO |

|---|---|

Molecular Weight |

330.92 g/mol |

IUPAC Name |

(2-bromo-5-fluoro-3-iodophenyl)methanol |

InChI |

InChI=1S/C7H5BrFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |

InChI Key |

CKJIBULTOIHXHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)I)F |

Origin of Product |

United States |

Preparation Methods

Four-Step Synthesis Route (Patent CN103965020B)

This method is a well-established approach to prepare 5-iodo-2-bromobenzyl alcohol, which can be adapted for the fluoro-substituted analogue.

| Step | Reaction Description | Reagents/Solvents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Preparation of N-N-iodosuccinimide (NIS) | N-bromo-succinimide, iodine, hexanaphthene | 50-60 °C, 3-5 h, nitrogen atmosphere | 92% |

| 2 | Iodination of o-bromobenzoic acid to 5-iodo-2-bromobenzoic acid | NIS, mineral acids (HCl, H2SO4) | 5-10 °C, 1-2 h | 72% |

| 3 | Conversion to acyl chloride | Sulfur oxychloride, toluene | 50 °C, 3-5 h | 90% |

| 4 | Reduction to benzyl alcohol | Sodium borohydride, ethanol | 0-10 °C, 5-20 h | 80% |

- The iodination uses N-N-iodosuccinimide prepared in situ, avoiding expensive silver-based reagents.

- The acyl chloride intermediate is isolated by removal of solvent and reagents under reduced pressure.

- Sodium borohydride reduction avoids harsher reagents like lithium aluminum hydride, enhancing safety and environmental profile.

- Purification involves recrystallization from ethyl acetate and hexane mixtures.

This method emphasizes environmental protection by recycling solvents and minimizing waste ("three wastes").

Alternative Preparation Route for 2-Bromo-5-iodobenzyl Alcohol (Patent CN113233957A)

This method provides a different synthetic pathway that can be modified for the fluoro-substituted target compound.

| Step | Reaction Description | Reagents/Solvents | Conditions | Advantages |

|---|---|---|---|---|

| S1 | Iodination of o-benzylamine to 2-methyl-4-iodoaniline | Phase transfer catalyst, ammonium bicarbonate, iodinating reagent | Mild conditions | No isomer formation |

| S2 | Diazotization and bromination to 2-bromo-4-iodotoluene | Diazotization reagents, bromine source | Controlled temperature | High selectivity |

| S3 | Bromination of methyl group to 2-bromo-4-bromo-iodomethylbenzene | N-bromo-succinimide, initiator | Radical bromination conditions | Selective benzylic bromination |

| S4 | Conversion of benzylic bromide to benzyl alcohol | Alkali (e.g., NaOH) | Nucleophilic substitution | Avoids lithium aluminum hydride reduction |

- This route avoids the use of lithium aluminum hydride, reducing hydrogen gas evolution and operational hazards.

- The process is industrially favorable with simple operations and reduced waste generation.

- The iodination step is highly selective, preventing isomer formation, which is critical for complex halogenated compounds.

Considerations for Incorporating Fluorine Substitution

While the above methods focus on bromine and iodine substitutions, introducing fluorine at the 3-position requires additional considerations:

- Starting Material Selection: Use of appropriately fluorinated aromatic precursors (e.g., 3-fluoro-o-bromobenzoic acid) is necessary.

- Halogenation Sequence: Fluorine is typically introduced early in the synthesis due to its strong C-F bond and resistance to further substitution.

- Reaction Conditions: Fluorine's electron-withdrawing effect can influence reactivity; reaction parameters may require optimization.

- Purification: Fluorinated compounds often require specialized purification techniques due to altered polarity and solubility.

Summary Table of Preparation Methods

Research Findings and Practical Insights

- N-N-iodosuccinimide (NIS) Preparation: The synthesis of NIS from N-bromo-succinimide and iodine in hexanaphthene solvent is cost-effective and avoids expensive silver reagents, yielding 92% NIS with manageable waste.

- Iodination Selectivity: Using NIS in acidic media allows selective iodination at the 5-position of o-bromobenzoic acid without significant side products, crucial for multi-halogenated targets.

- Reduction Step: Sodium borohydride in ethanol efficiently reduces acyl chlorides to benzyl alcohols under mild conditions, yielding 80% product with minimal side reactions.

- Avoidance of Lithium Aluminum Hydride: Alternative methods using alkali substitution of benzylic bromides avoid the hazards and hydrogen evolution associated with lithium aluminum hydride reductions.

- Environmental Considerations: Recycling of solvents and treatment of iodine-containing waste streams are integral to these methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-iodobenzyl alcohol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromine or iodine substituents to form less substituted benzyl alcohols.

Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions

Major Products Formed

Oxidation: Formation of 2-Bromo-5-fluoro-3-iodobenzaldehyde or 2-Bromo-5-fluoro-3-iodobenzoic acid.

Reduction: Formation of this compound derivatives with fewer halogen atoms.

Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoro-3-iodobenzyl alcohol is used in several scientific research applications:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: Used in the study of enzyme inhibition and reaction kinetics.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzyl alcohol depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions due to its reactive halogen atoms. In biological systems, it may interact with enzymes or receptors, affecting their activity through halogen bonding or other interactions.

Comparison with Similar Compounds

Key Observations:

Halogen Diversity and Reactivity :

- The target compound’s triple halogenation (Br, F, I) offers unique reactivity for selective bond formation, but iodine’s bulkiness may limit steric accessibility compared to 2-bromo-4-fluorobenzyl alcohol .

- Fluorine’s electronegativity increases the acidity of the hydroxyl group, enhancing participation in nucleophilic reactions .

Commercial Availability :

- 2-Bromo-3-iodobenzyl alcohol is available at >97% purity but costs ¥15,000/500mg , whereas 2-bromo-5-iodobenzyl alcohol is cheaper per gram (¥19,000/5g ) .

- Compounds with methoxy or hydroxy groups (e.g., 5-bromo-2-hydroxy-3-methoxybenzyl alcohol) are priced higher due to synthetic complexity .

Synthetic Applications :

Biological Activity

2-Bromo-5-fluoro-3-iodobenzyl alcohol is an organofluorine compound characterized by the molecular formula C₇H₅BrFIO. Its unique structure, featuring multiple halogen substituents, significantly influences its biological activity and potential applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and reduction processes. The compound is notable for its ability to participate in various chemical reactions such as substitution, oxidation, and reduction, which can modify its functional groups for specific applications in biological systems.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The halogen atoms can influence molecular interactions through mechanisms such as:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Binding : It may interact with receptors, modulating signaling pathways that are crucial for cellular functions.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been evaluated as a potential inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibition of PNP can have therapeutic implications for conditions such as cancer and autoimmune diseases .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound displays selective cytotoxicity towards specific cancer cell lines. For example, studies indicate that it has low nanomolar inhibitory concentrations against T-lymphoblastic cell lines while showing minimal toxicity to non-cancerous cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Bromo-5-fluoro-4-iodobenzyl alcohol | Similar halogen substitutions but different position | Different reactivity profile due to substitution pattern |

| 2-Bromo-5-iodobenzyl alcohol | Lacks fluorine substituent | More reactive towards nucleophiles |

| 2-Bromo-3-iodobenzyl alcohol | Lacks fluorine and has a different substitution pattern | Different biological activity profile |

| 2-Fluoro-5-iodobenzyl alcohol | Lacks bromine substituent | Distinct chemical properties due to fluorine presence |

The combination of bromine, fluorine, and iodine on the benzene ring of this compound imparts unique reactivity compared to these related compounds, making it particularly valuable for both synthetic and biological applications.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study focusing on the enzyme PNP highlighted that derivatives of benzyl alcohols, including this compound, showed promising inhibitory effects with IC50 values in the low nanomolar range against both human and Mycobacterium tuberculosis PNP .

- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards T-cell lines while sparing non-cancerous cells, suggesting a potential therapeutic window for further development .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-fluoro-3-iodobenzyl alcohol, and how do halogenation sequences influence yield?

A multi-step approach is recommended, starting with selective halogenation. For example, fluorination via electrophilic substitution (e.g., using Selectfluor®) followed by bromination/iodination under controlled conditions (e.g., NBS or I₂ with HNO₃ as an oxidizing agent). Protecting the benzyl alcohol group (e.g., with TMSCl) during halogenation minimizes side reactions. Post-synthesis deprotection and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yield >90% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- NMR : H and C NMR identify substituent positions (e.g., fluorine’s deshielding effect at C5, iodine’s heavy atom effect at C3). F NMR resolves fluorination specificity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~327.93 for C₇H₅BrFIO) and isotopic patterns from Br/I .

- X-ray Crystallography : Resolves spatial arrangement of halogens, critical for confirming regioselectivity .

Q. How can researchers purify this compound to minimize halogen exchange or degradation?

Use low-temperature recrystallization (e.g., ethanol/water at 0–5°C) to avoid thermal decomposition. Avoid strongly acidic/basic conditions during purification, as iodine substituents are prone to displacement. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?

The iodo group (C3) acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. bromo/fluoro. Steric hindrance from bromo (C2) and fluoro (C5) directs coupling to the para position (C4). DFT calculations suggest the electron-withdrawing fluoro group stabilizes transition states in nucleophilic aromatic substitutions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

Contradictions may arise from dynamic halogen bonding or rotameric equilibria. Use variable-temperature NMR to identify conformational changes. 2D NMR (e.g., H-H COSY, NOESY) clarifies spatial relationships between substituents. Cross-validate with computational models (e.g., Gaussian DFT) .

Q. How can researchers evaluate this compound’s potential bioactivity given its halogen-rich structure?

- In vitro assays : Screen for antimicrobial activity (MIC against S. aureus, E. coli) or kinase inhibition (e.g., EGFR).

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450), leveraging iodine’s polarizability for hydrophobic pocket binding .

- Metabolic stability : Use liver microsome assays to assess susceptibility to dehalogenation .

Q. What are the stability challenges under varying pH and light conditions, and how can they be mitigated?

The compound is photosensitive due to iodine’s lability. Store in amber vials at -20°C under inert gas (N₂/Ar). In aqueous solutions, pH >7 accelerates hydrolysis (iodine loss). Use buffered solvents (pH 4–6) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.